Part 1: The Primary Hypothesized Mechanism: µ-Opioid Receptor Agonism
Part 1: The Primary Hypothesized Mechanism: µ-Opioid Receptor Agonism
An In-Depth Technical Guide to the Core Mechanism of Action of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine
Introduction
While 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is not extensively characterized in publicly accessible scientific literature as a standalone therapeutic agent, its core structure is a well-established and highly significant scaffold in medicinal chemistry. This guide synthesizes the current understanding of its mechanism of action by drawing upon the robust pharmacology of its closest structural analogs, particularly within the 4-arylpiperidine class of compounds. The primary hypothesized mechanism of action is that of a µ-opioid receptor (MOR) agonist, likely functioning as a prodrug that requires in-vivo metabolic activation to exert its full analgesic potential. This document will deconstruct this hypothesis, explore secondary potential mechanisms, and provide the experimental frameworks necessary for its validation.
The 4-arylpiperidine framework is a classic pharmacophore that mimics a key portion of the morphine structure, allowing it to interact with opioid receptors. The specific arrangement of the phenyl ring, the piperidine nitrogen, and the C4 substituent in 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine strongly suggests an affinity for these receptors.
Structural Rationale for Opioid Receptor Interaction
The 4-(m-hydroxyphenyl)piperidine structure is considered a flexible fragment of rigid opioids like morphine and benzomorphans.[1] Structure-activity relationship (SAR) studies have consistently demonstrated that this scaffold is conducive to potent opioid receptor binding and activity.[1][2] Key features of the target molecule that support this hypothesis include:
-
The Piperidine Ring: The protonated nitrogen of the piperidine ring forms a crucial ionic bond with a conserved aspartate residue (Asp147 in the human MOR) in the binding pocket of the µ-opioid receptor.
-
The 4-Aryl Group: The 3-methoxyphenyl group at the C4 position engages in hydrophobic and van der Waals interactions within the receptor. The orientation of this aromatic ring is critical; potent agonists typically favor an axial position of the 4-aryl group in the chair conformation of the piperidine ring.[2]
-
The 4-Hydroxy Group: This group can act as a hydrogen bond donor or acceptor, further anchoring the ligand within the receptor's binding site.
-
The 3-Methoxy Group: While a 3-hydroxy group is canonical for high-affinity MOR binding (mimicking the phenolic hydroxyl of morphine), the 3-methoxy group is a common bioisostere. More importantly, it is a prime candidate for metabolic O-demethylation to the more active 3-hydroxy metabolite, a concept explored further in Part 2.
Evidence from closely related compounds is compelling. For instance, derivatives of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide have been synthesized and shown to be highly potent and selective µ-opioid receptor agonists, with Kᵢ values in the low nanomolar range.[3]
Quantitative Analysis of Related Opioid Receptor Ligands
To contextualize the potential affinity of the target compound, the binding data for a closely related analog is presented below.
| Compound | Receptor | Kᵢ (nM) |
| 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide (analog) | µ (MOR) | 7.3 ± 0.5 |
| δ (DOR) | 849.4 ± 96.6 | |
| κ (KOR) | 49.1 ± 6.9 | |
| Table 1: In vitro binding affinities of a potent analgesic analog of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine at the three major opioid receptors. Data from Huang H, et al. (2020).[3] |
This data demonstrates the high affinity and selectivity for the µ-opioid receptor that can be achieved with the 4-hydroxy-4-(3-methoxyphenyl)piperidine core.
Downstream Signaling Cascade of MOR Activation
The µ-opioid receptor is a canonical G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gαi/o).[4] Upon agonist binding, a conformational change in the receptor triggers the dissociation of the G-protein subunits (Gα and Gβγ), initiating a cascade of intracellular events that collectively reduce neuronal excitability.
The key downstream effects are:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]
-
Modulation of Ion Channels:
-
The Gβγ subunit directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K⁺ ions and hyperpolarization of the neuronal membrane.
-
The Gβγ subunit also inhibits N-type voltage-gated calcium channels (VGCCs), reducing Ca²⁺ influx upon depolarization.
-
This combination of hyperpolarization and reduced calcium influx significantly dampens neuronal firing and inhibits the release of neurotransmitters, particularly those involved in pain signaling such as substance P and glutamate, from presynaptic terminals. This is the fundamental mechanism behind opioid-induced analgesia.
Part 2: The Prodrug Hypothesis: In-Vivo Bioactivation
A critical aspect of the proposed mechanism of action is the role of metabolism. The 3-methoxy group on the aryl ring is a prime target for enzymatic modification in the liver.
Metabolic O-Demethylation
It is highly probable that 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine undergoes O-demethylation to form its corresponding 3-hydroxy metabolite, 4-Hydroxy-4-(3-hydroxyphenyl)-1-methylpiperidine. This biotransformation is typically catalyzed by cytochrome P450 enzymes, most notably CYP2D6.
This metabolic pathway is clinically significant and well-documented for the analgesic drug Tramadol. Tramadol itself has a relatively low affinity for the µ-opioid receptor, but its O-demethylated metabolite, O-desmethyltramadol (M1), exhibits a several hundred-fold higher affinity and is responsible for the majority of its opioid-like analgesic effects.[6][7] Given the structural similarities, it is logical to hypothesize a similar metabolic activation for the target compound. The 3-hydroxy metabolite would be a much more potent MOR agonist than the parent 3-methoxy compound.
Part 3: Secondary and Alternative Mechanisms of Action
While opioid receptor agonism is the most probable primary mechanism, the 4-arylpiperidine scaffold is known to interact with other CNS targets. These represent potential secondary or alternative mechanisms that would require experimental investigation.
-
Serotonergic System: Certain 4-arylpiperidine derivatives have been developed as agonists for the serotonin 5-HT₂C receptor, suggesting a potential for this scaffold to modulate serotonergic neurotransmission.[8]
-
Nociceptin Receptor (NOP): A series of 4-hydroxy-4-phenylpiperidines have been identified as high-affinity ligands for the NOP receptor, which is involved in pain modulation, though its effects are complex and distinct from classical opioid receptors.[9][10]
-
Cyclooxygenase (COX) and Cannabinoid (CB) Receptors: There is no direct structural evidence to suggest that 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine would be an inhibitor of COX enzymes or a ligand for cannabinoid receptors. While some anti-inflammatory piperidines exist, they typically possess different structural features.[11] Similarly, the 4-arylpiperidine core is not a recognized pharmacophore for CB1 or CB2 receptor activity.[12]
Part 4: Experimental Protocols for Mechanistic Validation
To rigorously test the hypothesized mechanism of action, a series of well-established in vitro and in vivo assays are required.
Experimental Workflow
Protocol 1: Radioligand Displacement Assay
Objective: To determine the binding affinity (Kᵢ) of the parent compound and its putative 3-hydroxy metabolite for the µ, δ, and κ opioid receptors.
Methodology:
-
Preparation: Prepare cell membrane homogenates from cell lines stably expressing human µ, δ, or κ opioid receptors (e.g., HEK293 or CHO cells).
-
Incubation: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR) at a fixed concentration near its Kₑ value.
-
Competition: Add increasing concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
Separation: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) and potency (EC₅₀) of the test compounds at the µ-opioid receptor.
Methodology:
-
Preparation: Use the same receptor-expressing cell membrane preparations as in the binding assay.
-
Incubation: Incubate the membranes with a fixed concentration of GDP and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Stimulation: Add increasing concentrations of the test compound. Agonist binding will activate the G-protein, stimulating the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Antagonist Mode (if required): To test for antagonism, pre-incubate the membranes with the test compound before adding a known full agonist (e.g., DAMGO) and measure the inhibition of agonist-stimulated binding.
-
Separation & Quantification: Separate bound and free [³⁵S]GTPγS via filtration and quantify using scintillation counting.
-
Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect relative to a standard full agonist).
Conclusion
Based on a comprehensive analysis of its chemical structure and the established pharmacology of the 4-arylpiperidine class, the most probable core mechanism of action for 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is agonism at the µ-opioid receptor. A crucial feature of this mechanism is the high likelihood of its function as a prodrug, requiring metabolic O-demethylation to a more potent 3-hydroxy metabolite to exert its primary analgesic effects. While secondary interactions with other CNS receptors like the serotonergic or nociceptin systems are possible, they are considered less likely to be the primary drivers of its activity. The experimental protocols outlined in this guide provide a clear and robust pathway for the definitive validation of this hypothesized mechanism, paving the way for a complete understanding of this compound's pharmacological profile.
References
-
Casy, A. F., Dewar, G. H., & al Deeb, O. A. (1989). Stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives. Chirality, 1(3), 202-208. [Link]
-
Froimowitz, M., & Lash, L. L. (1982). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 25(10), 1168-1173. [Link]
-
Zimmerman, D. M., Cantrell, B. E., Swartzendruber, J. K., Jones, N. D., & Leander, J. D. (1988). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for .mu.- and .kappa.-opioid receptors. Journal of Medicinal Chemistry, 31(3), 555-560. [Link]
-
Figueroa, R., & Suyama, T. L. (2010). Diastereoconvergent Synthesis of (-)-Paroxetine. The Journal of Organic Chemistry, 75(2), 523-526. (Provides examples of pharmacologically active 4-arylpiperidines). [Link]
-
Conway, R. J., Valant, C., Christopoulos, A., Robertson, A. D., Capuano, B., & Crosby, I. T. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2560-2564. [Link]
-
Huang, H., Wang, W., Xu, X., Zhu, C., Wang, Y., Liu, J., Li, W., & Fu, W. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 189, 112070. [Link]
-
Le, T. M., et al. (2012). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. ACS Medicinal Chemistry Letters, 3(10), 839-844. [Link]
-
Ziering, A., Berger, L., Heineman, S. D., & Lee, J. (1947). PIPERIDINE DERIVATIVES. PART III. 4-ARYLPIPERIDINES. The Journal of Organic Chemistry, 12(6), 894-903. [Link]
-
Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Fernandez, X., McLeod, R. L., Smith Torhan, A., & Zhang, H. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033. [Link]
-
Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Smith Torhan, A., & Zhang, H. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023-3027. [Link]
- Google Patents. (1984). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)
- Google Patents. (1974).
-
Yoshida, T., Sakashita, H., Akahoshi, F., & Hayashi, Y. (2007). [(S)-gamma-(4-Aryl-1-piperazinyl)-l-prolyl]thiazolidines as a novel series of highly potent and long-lasting DPP-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(9), 2618-2621. [Link]
-
ResearchGate. (2018). Opioid receptor binding affinities and selectivities at MOP, DOP and KOP receptors. [Link]
-
Obniska, J., et al. (2020). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Molecules, 25(1), 105. [Link]
-
Runyon, S. P., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(4), 151-155. [Link]
-
ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
-
Al-Salahi, R., et al. (2018). In vitro and in silico anti-cyclooxygenase evaluation of some new chalcones. Tropical Journal of Pharmaceutical Research, 17(1), 91-99. [Link]
-
Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., ... & Christie, M. J. (2013). Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological Reviews, 65(1), 223-254. [Link]
-
Thakur, G. A., Tichkule, R., & Pandit, S. S. (2007). Cannabinoid receptor ligands. Mini reviews in medicinal chemistry, 7(5), 440-459. [Link]
-
PharmGKB. (n.d.). Tramadol Pathway, Pharmacokinetics. Pharmacogenomics Knowledgebase. [Link]
-
Gicquel, T., et al. (2022). Molecular Network-Based Identification of Tramadol Metabolites in a Fatal Tramadol Poisoning. Metabolites, 12(7), 655. [Link]
-
Le, T. M., et al. (2012). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. ACS Medicinal Chemistry Letters, 3(10), 839-844. [Link]
-
El-Sawy, E. R. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Scientia Pharmaceutica, 86(3), 36. [Link]
-
Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 385-390. [Link]
-
Compton, D. R., et al. (1993). Cannabinoid structure-activity relationships: Correlation of receptor binding and in vivo activities. Journal of Pharmacology and Experimental Therapeutics, 265(1), 218-226. [Link]
-
Cannaert, A., et al. (2020). Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids... ACS Chemical Neuroscience, 11(24), 4434-4446. [Link]
-
Baumann, M. H., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734. [Link]
-
Obniska, J., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of...Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory and Analgesic Agents. Pharmaceuticals, 16(6), 804. [Link]
-
Glass, M., & North, R. A. (1997). Agonist selectivity and second messenger coupling of the cloned human cannabinoid CB1 and CB2 receptors. British journal of pharmacology, 122(8), 1523-1532. [Link]
-
da Silva, A. F., & de Freitas, R. M. (2017). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy, 8(6), 285. [Link]
-
Orlando, B. J., et al. (2018). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of medicinal chemistry, 61(15), 6615-6627. [Link]
Sources
- 1. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (CHEMBL468... - ChEMBL [ebi.ac.uk]
- 4. prepchem.com [prepchem.com]
- 5. ajol.info [ajol.info]
- 6. ClinPGx [clinpgx.org]
- 7. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity [mdpi.com]
- 8. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
